6-Methoxy-3-methyl-4-prop-2-enoyl-1,3-dihydroquinoxalin-2-one
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Overview
Description
6-Methoxy-3-methyl-4-prop-2-enoyl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-4-prop-2-enoyl-1,3-dihydroquinoxalin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methylquinoxaline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methyl-4-prop-2-enoyl-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enoyl groups, leading to the formation of new derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-4-prop-2-enoyl-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoxaline: Shares the quinoxaline core but lacks the prop-2-enoyl and methyl groups.
3-Methylquinoxaline: Similar structure but without the methoxy and prop-2-enoyl groups.
4-Prop-2-enoylquinoxaline: Contains the prop-2-enoyl group but lacks the methoxy and methyl groups.
Uniqueness
6-Methoxy-3-methyl-4-prop-2-enoyl-1,3-dihydroquinoxalin-2-one is unique due to the combination of its methoxy, methyl, and prop-2-enoyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities not seen in its simpler analogs.
Properties
IUPAC Name |
6-methoxy-3-methyl-4-prop-2-enoyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-12(16)15-8(2)13(17)14-10-6-5-9(18-3)7-11(10)15/h4-8H,1H2,2-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHKZKDIKBUKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1C(=O)C=C)C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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